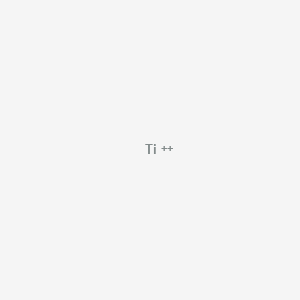

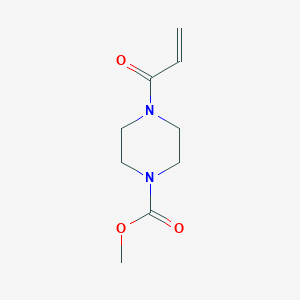

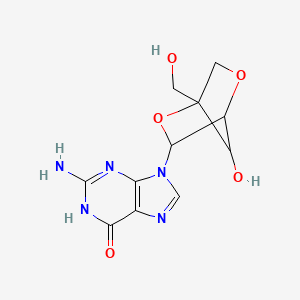

![molecular formula C20H18FN5O2 B15156985 (R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one CAS No. 934343-77-8](/img/structure/B15156985.png)

(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NVP-HSP990 is a novel oral inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the stability and function of various client proteins, including many oncoproteins. This compound has shown potent and broad-spectrum antitumor activities both in vitro and in vivo .

Métodos De Preparación

The synthesis of NVP-HSP990 involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold, followed by various functional group modifications to achieve the final product . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

NVP-HSP990 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and efficacy.

Aplicaciones Científicas De Investigación

Chemistry: Used as a tool compound to study the role of HSP90 in protein folding and stability.

Biology: Investigated for its effects on cellular processes involving HSP90 client proteins.

Industry: Potential use in the development of new therapeutic agents targeting HSP90.

Mecanismo De Acción

NVP-HSP990 exerts its effects by binding to the N-terminal ATP-binding domain of HSP90, inhibiting its ATPase activity. This disruption destabilizes HSP90 client proteins, leading to the simultaneous blockade of multiple tumorigenic signaling pathways, arrest of cell proliferation, and induction of apoptosis . The molecular targets include HSP90α, HSP90β, and GRP94, with varying degrees of potency .

Comparación Con Compuestos Similares

NVP-HSP990 is structurally distinct from other known HSP90 inhibitors such as geldanamycin and its derivative tanespimycin (17-AAG). Unlike these compounds, NVP-HSP990 has high oral bioavailability and a favorable pharmacokinetic profile . Similar compounds include:

Geldanamycin: A natural product that inhibits HSP90 but has limitations in terms of toxicity and bioavailability.

Tanespimycin (17-AAG): A derivative of geldanamycin with improved properties but still faces challenges in clinical use.

NVP-HSP990 stands out due to its potent and broad-spectrum antitumor activities, making it a promising candidate for further development in cancer therapy .

Propiedades

Número CAS |

934343-77-8 |

|---|---|

Fórmula molecular |

C20H18FN5O2 |

Peso molecular |

379.4 g/mol |

Nombre IUPAC |

2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one |

InChI |

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26) |

Clave InChI |

WSMQUUGTQYPVPD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)

![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)

![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)

![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)